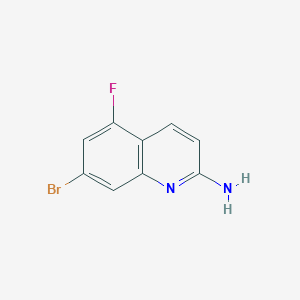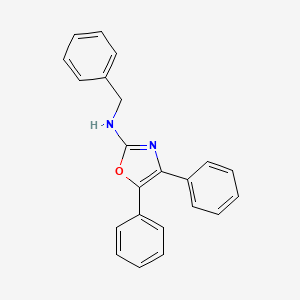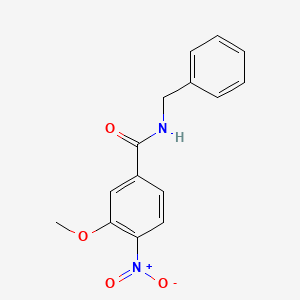
(6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclobutyl group and a fluorine atom attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid typically involves the reaction of 2-fluoro-6-(cyclobutyl)pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
(6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用機序
The mechanism of action of (6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in the design of enzyme inhibitors and other biologically active molecules . The cyclobutyl and fluoropyridine moieties contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: This compound is similar in structure but lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Fluoro-5-pyridylboronic acid: Another similar compound, differing in the position of the fluorine atom, which can affect its reactivity and interaction with other molecules.
Uniqueness
(6-Cyclobutyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclobutyl group, which adds steric bulk and can influence the compound’s reactivity and selectivity in chemical reactions. The fluorine atom also contributes to the compound’s electronic properties, making it a valuable building block in the synthesis of complex molecules.
特性
分子式 |
C9H11BFNO2 |
|---|---|
分子量 |
195.00 g/mol |
IUPAC名 |
(6-cyclobutyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO2/c11-9-7(10(13)14)4-5-8(12-9)6-2-1-3-6/h4-6,13-14H,1-3H2 |
InChIキー |
IWNXIWZRMKVRBX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=C(C=C1)C2CCC2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


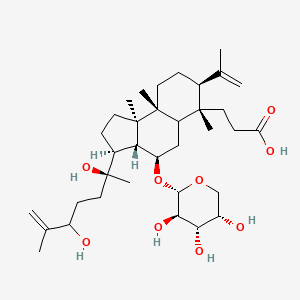


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
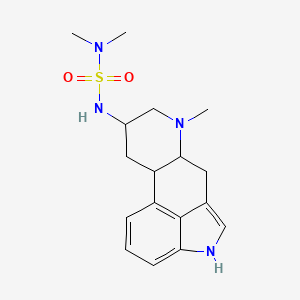
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)

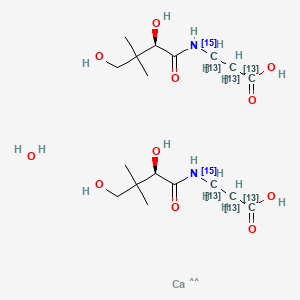
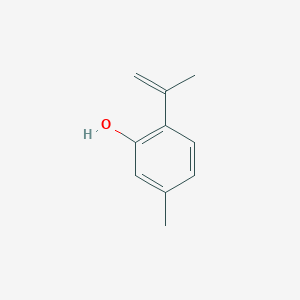
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
